2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester
Description
2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester, is a boronic ester derivative characterized by a fluorine atom at the 2-position and a morpholinomethyl group at the 5-position of the phenyl ring. The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility compared to the free boronic acid form. This compound is of significant interest in medicinal chemistry and materials science, particularly in reactive oxygen species (ROS)-responsive drug delivery systems and targeted therapies. Its synthesis likely follows established protocols for pinacol esters, involving condensation of boronic acids with pinacol under anhydrous conditions .
Properties
IUPAC Name |
4-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO3/c1-16(2)17(3,4)23-18(22-16)14-11-13(5-6-15(14)19)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSGKNHMADGUBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCOCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601124653 | |
| Record name | Morpholine, 4-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601124653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096340-24-6 | |
| Record name | Morpholine, 4-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096340-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601124653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenated Aryl Precursors
Aryl halides serve as common starting materials due to their compatibility with palladium-catalyzed borylation. For example, 5-bromo-2-fluoro-(morpholinomethyl)benzene undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and potassium acetate. This method, adapted from analogous pyridinylboronate syntheses, achieves yields of 85–90% under inert conditions (Table 1).
Table 1: Reaction Conditions for Miyaura Borylation
| Component | Quantity | Role |
|---|---|---|
| 5-Bromo-2-fluoro-(morpholinomethyl)benzene | 17.6 mmol | Substrate |
| B₂pin₂ | 38.1 mmol | Boron source |
| Pd(dppf)Cl₂ | 5 mol% | Catalyst |
| KOAc | 50.0 mmol | Base |
| Solvent (dioxane/H₂O) | 700 mL | Reaction medium |
| Temperature | 100°C | Optimal activity |
| Time | 12 h | Completion |
Optimized Synthetic Pathways
Direct Borylation of Aryl Halides
Adapting methods from EP2797933B1, lithiation-borylation proves effective for sterically hindered substrates. Treating 1-chloro-3-fluoro-2-(morpholinomethyl)benzene with n-BuLi generates a lithiated intermediate, which reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the pinacol ester. Key advantages include:
Microwave-Assisted Synthesis
Recent protocols employ microwave irradiation to accelerate morpholine substitution. A 2024 study demonstrated that irradiating 2-fluoro-5-(bromomethyl)phenylboronic acid pinacol ester with morpholine (3 eq) in DMF at 150°C for 15 minutes achieves 92% conversion. This method reduces reaction times from hours to minutes but necessitates specialized equipment.
Purification and Stability Considerations
Chromatographic Techniques
Crude products often contain residual morpholine and Pd catalysts. Gradient elution (hexane:ethyl acetate 8:1 to 4:1) on silica gel effectively isolates the target compound (>99% purity). Notably, flash chromatography under nitrogen atmospheres prevents boronate oxidation.
Industrial-Scale Challenges
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.
Oxidation: The boronic ester can be oxidized to form boronic acids or other boron-containing compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Acids/Bases: Employed in hydrolysis reactions.
Oxidizing Agents: Utilized in oxidation reactions.
Major Products
Biaryl Compounds: Formed in Suzuki–Miyaura coupling reactions.
Boronic Acids: Resulting from hydrolysis or oxidation reactions.
Scientific Research Applications
2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester has several applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Medicinal Chemistry: Employed in the development of boron-containing drugs and drug delivery systems.
Material Science: Utilized in the preparation of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The morpholinomethyl substituent distinguishes this compound from structurally analogous pinacol esters. Key analogs include:
- 2-Fluoro-5-(methoxycarbonylmethyl)phenylboronic acid, pinacol ester (CAS 944317-66-2): Features a methoxycarbonylmethyl group, enhancing hydrophobicity .
- [2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester (CAS 2121512-24-9): Contains a pyridine ring with methylthio and fluorine substituents, altering electronic properties .
- 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester (CAS 1668474-08-5): Substituted with chloro and ethoxy groups, influencing steric bulk and polarity .
Solubility and Physicochemical Properties
Pinacol esters generally exhibit superior solubility in organic solvents compared to parent boronic acids. For example:
- Phenylboronic acid pinacol ester shows high solubility in chloroform, acetone, and 3-pentanone, with minimal variation between solvents .
- Azaesters (e.g., morpholinomethyl analogs) display similar trends but greater solvent dependence, with solubility highest in chloroform and lower in hydrocarbons .
The morpholinomethyl group likely enhances solubility in polar aprotic solvents (e.g., DMSO or DMF) due to its hydrophilic nature, though direct data for the target compound is inferred from structural analogs.
Reactivity and Stability
Pinacol esters are stable under physiological conditions but undergo hydrolysis in the presence of ROS (e.g., H₂O₂), releasing the active boronic acid.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester is a boronic acid derivative with significant potential in organic synthesis and medicinal chemistry. Its unique structural features, including a fluorine atom and a morpholinomethyl group, contribute to its reactivity and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C17H25BFNO3
- Molecular Weight : 321.20 g/mol
- Melting Point : 35°C to 40°C
- Structure : The presence of the boronic ester functional group enhances its reactivity in various chemical transformations.
Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with enzymes. This property makes them valuable in medicinal chemistry for:
- Enzyme Inhibition : Boronic acids can inhibit serine proteases and certain kinases, suggesting potential applications in drug discovery for diseases where these enzymes play critical roles.
- Suzuki-Miyaura Coupling Reactions : This compound is primarily utilized in Suzuki-Miyaura coupling reactions, which are essential for forming biaryl compounds in pharmaceuticals.
Biological Activity Studies
While specific biological activity data for this compound is limited, studies on related boronic acids provide insights into its potential effects:
- Inhibition of Cell Proliferation : Research indicates that boronic acids can exhibit potent inhibition of cell proliferation in various cancer cell lines. For example, similar compounds have shown IC50 values in the nanomolar range against L1210 mouse leukemia cells .
- Mechanism of Action : The inhibition of cell growth is often linked to the intracellular release of active metabolites that interfere with nucleotide synthesis pathways .
-
Potential Therapeutic Applications :
- Cancer Treatment: Due to their ability to inhibit key enzymes involved in tumor growth.
- Anti-inflammatory Agents: Potential use in conditions where serine proteases are implicated.
Comparative Analysis with Similar Compounds
The biological activity of 2-Fluoro-5-(morpholinomethyl)phenylboronic acid can be compared with other boronic acid derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Fluoro-4-(morpholinomethyl)benzeneboronic acid pinacol ester | C17H25BFNO3 | Different fluorine position |
| 2-Fluoro-4-(morpholinomethyl)phenylboronic acid pinacol ester | C17H25BFNO3 | Variation in fluorine position; potential differences in reactivity |
| 4-(Morpholinomethyl)phenylboronic acid pinacol ester | C17H25BNO3 | Lacks fluorine; may exhibit different biological activities |
The unique substitution pattern of 2-Fluoro-5-(morpholinomethyl)phenylboronic acid influences both its reactivity and biological properties compared to these similar compounds.
Case Studies and Research Findings
Research has demonstrated that boronic acids can be effective tools in developing inhibitors for various biological targets:
- Cancer Cell Lines : In vitro studies have shown that certain boronic acids can significantly reduce the viability of cancer cell lines by disrupting metabolic pathways essential for cell proliferation.
- Enzyme Activity Assays : Enzyme assays have confirmed that boronic acids can effectively inhibit proteolytic enzymes, which are crucial in many disease processes .
Q & A
Basic: What are the optimal synthetic routes for preparing 2-fluoro-5-(morpholinomethyl)phenylboronic acid pinacol ester?
Methodological Answer:
A Ni/Cu-catalyzed defluoroborylation strategy can be employed to synthesize arylboronic acid pinacol esters from fluoroarenes. This method involves C-F bond cleavage using Ni(COD)₂/CuI as catalysts, B₂Pin₂ as the boron source, and DMAP as a ligand in THF at 60°C . For functionalization with the morpholinomethyl group, post-synthetic modifications (e.g., reductive amination or nucleophilic substitution) may be required after introducing the boronic ester.
Basic: How does solvent choice impact the reactivity of this compound in Suzuki-Miyaura couplings?
Methodological Answer:
Pinacol esters exhibit high solubility in polar aprotic solvents (e.g., THF, acetone, DMF) due to their ester-protected boronic acid group, which enhances stability and reaction homogeneity . For Suzuki-Miyaura couplings, use THF/water mixtures (3:1 v/v) at 80–100°C with Pd(PPh₃)₄ as a catalyst. Solvent polarity directly influences reaction kinetics; lower-polarity solvents (e.g., toluene) may reduce solubility and coupling efficiency .
Basic: What analytical methods are recommended to assess its stability under physiological conditions?
Methodological Answer:
Stability can be evaluated via:
- Hydrolysis kinetics : Monitor degradation at pH 7.4 (phosphate buffer, 37°C) using LC-MS to detect free boronic acid formation. Pinacol esters hydrolyze rapidly under physiological pH (t₁/₂ ≈ 2–4 hours) .
- NMR spectroscopy : Track ¹⁹F or ¹¹B signal changes in D₂O to confirm structural integrity.
Advanced: How does the morpholinomethyl substituent affect electronic and steric properties in cross-coupling reactions?
Methodological Answer:
The morpholinomethyl group is electron-donating due to the morpholine nitrogen’s lone pairs, which may reduce electrophilicity of the boronic ester and slow transmetallation steps in Suzuki reactions. Steric hindrance from the bulky substituent can also reduce coupling efficiency with ortho-substituted aryl halides. Comparative studies with analogs (e.g., methyl or trifluoromethyl substituents) suggest a 15–30% decrease in yield for sterically demanding substrates .
Advanced: How can researchers track its participation in multi-step catalytic cycles?
Methodological Answer:
- Fluorine-19 NMR : Use ¹⁹F NMR (470 MHz) to monitor fluorine environments during reactions, as the fluorine atom remains intact in most transformations .
- Fluorogenic probes : Design ROS-responsive systems (e.g., naphthalimide-based sensors) to detect boronic ester cleavage in real time, leveraging fluorescence quenching/restoration mechanisms .
Advanced: What strategies enable its use in ROS-triggered drug delivery systems?
Methodological Answer:
The pinacol ester undergoes H₂O₂-mediated oxidation, releasing the active boronic acid. Applications include:
- Nanoparticle design : Incorporate into cyclodextrin-based carriers for antibiotics (e.g., moxifloxacin), where ROS in infected tissues triggers degradation .
- Polymer micelles : Use PEG-b-poly(boronic ester) copolymers for controlled rifampin release in tuberculosis models .
Advanced: How do substituent positions (fluoro vs. morpholinomethyl) influence regioselectivity in cross-couplings?
Methodological Answer:
Regioselectivity is governed by electronic and steric factors:
- Fluorine at position 2 : Electron-withdrawing effect activates the para-position for electrophilic substitution.
- Morpholinomethyl at position 5 : Steric bulk directs coupling to meta positions. Computational modeling (DFT) of charge distribution and steric maps can predict reactivity trends .
Advanced: What are the challenges in scaling up reactions involving this compound?
Methodological Answer:
- Purification : Column chromatography is often required due to byproducts (e.g., pinacol). Alternatives include recrystallization in hexane/ethyl acetate (1:3).
- Catalyst loading : Optimize Pd catalyst (≤1 mol%) to reduce costs. Heterogeneous catalysts (e.g., Pd/C) improve scalability but may lower yields by 10–15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
